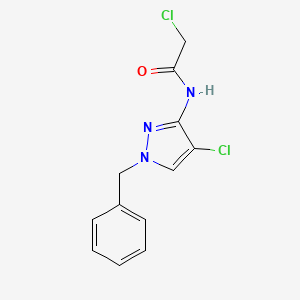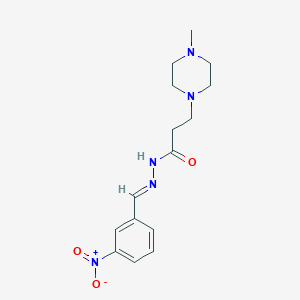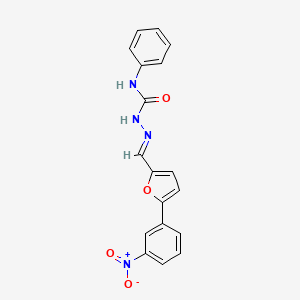
5-(3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 5-(3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone involves the reaction of 5-nitro-2-furaldehyde with N-phenylsemicarbazide. This process yields novel semicarbazone derivatives, which are characterized by their E-configuration as determined by NMR-NOE experiments. These compounds have been synthesized in good to excellent yields from readily available starting materials in 2-3 steps, demonstrating the efficiency and scalability of the synthesis process (Cerecetto et al., 2000).
Molecular Structure Analysis
The molecular structure of 5-(3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to the furaldehyde moiety through a semicarbazone linker. This structure is crucial for the compound's biological activity, as the nitro group and the semicarbazone moiety play significant roles in its pharmacological profile. X-ray diffraction methods and vibrational spectroscopy have been employed to analyze the crystal structures of similar compounds, providing insights into their molecular conformation and packing patterns (Pogoda et al., 2016).
Chemical Reactions and Properties
5-(3-Nitrophenyl)-2-furaldehyde N-phenylsemicarbazone participates in various chemical reactions owing to its functional groups. The nitro group and the semicarbazone moiety are reactive sites that can undergo reduction, hydrolysis, and condensation reactions, which are fundamental in modifying the compound's chemical properties and biological activity.
Physical Properties Analysis
The physical properties of 5-(3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone, such as melting point, solubility, and thermal behavior, are influenced by its molecular structure. Thermal analysis techniques like DTA, DSC, and TG have been employed to study the thermal behavior of nitrofuran derivatives, revealing information about their stability and decomposition patterns. These properties are essential for understanding the compound's behavior under different conditions and for its formulation into pharmaceutical products (Stojčeva-Radovanović & Milić, 1987).
Chemical Properties Analysis
The chemical properties of 5-(3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone, including its reactivity, stability, and interaction with biological targets, are central to its pharmacological potential. Studies have shown that the nitro group and the furaldehyde moiety contribute to the compound's antimicrobial and antitrypanosomal activities, highlighting the importance of its chemical properties in its therapeutic applications (Cerecetto et al., 2000).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. A safety data sheet (SDS) would provide detailed information about the potential hazards, safe handling procedures, and emergency measures .
将来の方向性
特性
IUPAC Name |
1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-18(20-14-6-2-1-3-7-14)21-19-12-16-9-10-17(26-16)13-5-4-8-15(11-13)22(24)25/h1-12H,(H2,20,21,23)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCPKYLHFTWEFI-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2H-1,2,3-triazol-2-ylacetyl)piperidine](/img/structure/B5534681.png)
![N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5534688.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534689.png)
![(3S*,4R*)-1-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5534690.png)
![3,5-dihydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5534694.png)
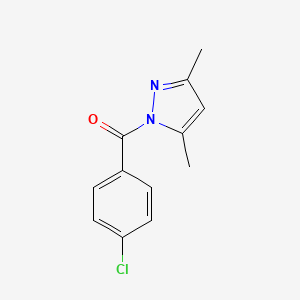
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5534710.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5534719.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5534728.png)
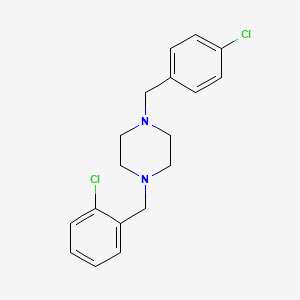
![5-[(4-fluorobenzyl)thio]-1-(1-naphthyl)-1H-tetrazole](/img/structure/B5534738.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B5534746.png)
